REACTION_CXSMILES
|
C1[C:10]2[C:5](=CC(C3SC(N)=NC=3)=CC=2)[CH:4]=CN=1.[Br:17][C:18]1[S:22][C:21]([N:23]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])[CH2:24][C@@H:25]([NH:37][C:38](=[O:44])[O:39][C:40]([CH3:43])([CH3:42])[CH3:41])[CH2:26][C:27]2[CH:28]=[N:29][C:30]([C:33]([F:36])([F:35])[F:34])=[CH:31][CH:32]=2)=[N:20][CH:19]=1.B(O)O>>[Br:17][C:18]1[S:22][C:21]([NH:23][C:45](=[O:46])[O:47][C:48]([CH3:49])([CH3:50])[CH3:51])=[N:20][C:19]=1[CH:10]1[CH2:5][CH2:4]1.[Br:17][C:18]1[S:22][C:21]([N:23]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])[CH2:24][C@@H:25]([NH:37][C:38](=[O:44])[O:39][C:40]([CH3:41])([CH3:42])[CH3:43])[CH2:26][C:27]2[CH:28]=[N:29][C:30]([C:33]([F:36])([F:34])[F:35])=[CH:31][CH:32]=2)=[N:20][CH:19]=1
|
Name
|
5-(isoquinolin-6-yl)thiazol-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C1=CN=C(S1)N
|
Name
|
(S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)N(C[C@H](CC=1C=NC(=CC1)C(F)(F)F)NC(OC(C)(C)C)=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)NC(OC(C)(C)C)=O)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)N(C[C@H](CC=1C=NC(=CC1)C(F)(F)F)NC(OC(C)(C)C)=O)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |